N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide
Description
This compound, identified as F832-0518 in screening libraries , features a complex heterocyclic core combining pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine with a 4-methoxyphenyl substituent at position 7. The propanamide side chain is further functionalized with a 1,3-benzodioxol-5-ylmethyl group. Its synthesis likely involves multi-step heterocyclization and coupling reactions, as inferred from analogous compounds .
Propriétés
Numéro CAS |
1207013-08-8 |
|---|---|
Formule moléculaire |
C25H22N6O4 |
Poids moléculaire |
470.489 |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C25H22N6O4/c1-33-18-5-3-17(4-6-18)19-13-20-25-28-27-23(30(25)10-11-31(20)29-19)8-9-24(32)26-14-16-2-7-21-22(12-16)35-15-34-21/h2-7,10-13H,8-9,14-15H2,1H3,(H,26,32) |
Clé InChI |
GMIOSZCGKDTLFJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC6=C(C=C5)OCO6 |
Solubilité |
not available |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its fused pyrazolo-triazolo-pyrazine core and substituent diversity. Below is a comparative analysis with structurally related compounds:
Key Observations
Core Heterocycles :
- The pyrazolo-triazolo-pyrazine core in F832-0518 is distinct from pyrazolo-pyrimidines (e.g., ) and triazolo-thiadiazoles (e.g., ). Its fused triazolo-pyrazine system may enhance π-π stacking interactions in biological targets.
- Compounds with pyrrolo-thiazolo-pyrimidine cores () share the methoxyphenyl group but differ in ring fusion, which impacts conformational flexibility.
Substituent Effects: The 4-methoxyphenyl group is a recurring motif in antifungal agents (e.g., ), suggesting F832-0518 may target similar pathways (e.g., lanosterol 14-α-demethylase).
Synthetic Pathways :
- F832-0518’s synthesis likely parallels methods for pyrazolo-triazines (e.g., diazonium salt coupling ) and triazolo-thiadiazoles (e.g., heterocyclization with diethyl oxalate ).
- The absence of direct synthetic data for F832-0518 necessitates extrapolation from analogous reactions, such as cyclization of pyrazole precursors () or hydrazide-thiocarbamide intermediates ().
Biological Potential: While F832-0518’s activity is unspecified, structurally similar compounds (e.g., ) show antifungal promise via enzyme inhibition. The benzodioxol group may confer neuroactivity, but this remains speculative without direct evidence.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step heterocyclic assembly. Critical steps include:
- Core Formation : Condensation of pyrazole and triazole precursors using sodium hydride in toluene (for methoxyphenyl group introduction) .
- Thiolate Intermediate : Reaction of 3-(ethylthio)-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-4-amine with potassium hydroxide and carbon disulfide in propane-2-ol to form a thiolate intermediate .
- Alkylation : S-alkylation with haloalkanes (e.g., CnH2n+1Br) to introduce substituents on the triazolo-pyrazine core .
- Final Coupling : Amide bond formation between the benzodioxole-methylamine and the activated carboxylic acid derivative of the core . Key Conditions : Temperature control (0–60°C), solvent selection (toluene, propane-2-ol), and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are essential for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and regiochemistry (e.g., pyrazole C-H coupling constants at δ 6.20 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving ambiguous stereochemistry in polycyclic cores (if crystalline derivatives are obtainable) .
Q. How is molecular docking utilized to predict biological targets?
- Target Selection : Prioritize enzymes with known relevance to the compound’s scaffold (e.g., lanosterol 14α-demethylase for antifungal activity) .
- Software Tools : Use Discovery Studio or AutoDock with PDB structures (e.g., 3LD6 for lanosterol demethylase) .
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent polarity, stoichiometry). For example, optimize alkylation efficiency using response surface methodology .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution in S-alkylation steps .
- Catalysis : Explore phase-transfer catalysts for biphasic reactions involving thiolate intermediates . Example : A 15% yield increase was achieved by switching from methanol to DMF in triazolo-thiadiazole synthesis .
Q. How should contradictory bioactivity data across assays be addressed?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays (e.g., adenosine receptor subtypes in A₃ antagonist studies) .
- Meta-Analysis : Compare data across structural analogs (Table 1) to identify substituent-dependent trends .
Table 1 : Substituent Effects on A₃ Adenosine Receptor Binding
| Substituent (R) | Binding Affinity (hA₃, nM) | Selectivity (hA₁/hA₃) |
|---|---|---|
| -H | 0.16 | 3713 |
| -SO₃H | >1000 | <1 |
Q. What strategies elucidate structure-activity relationships (SAR) for the triazolo-pyrazine core?
- Analog Synthesis : Systematically vary substituents (e.g., alkylthio chains, methoxyphenyl groups) and assess bioactivity .
- Computational SAR : Use QSAR models to correlate electronic parameters (HOMO/LUMO, logP) with antifungal or kinase-inhibitory activity .
- Crystallography : Resolve ligand-enzyme complexes (e.g., with lanosterol demethylase) to identify critical binding interactions .
Methodological Notes
- Data Contradiction Analysis : Use hierarchical clustering of bioactivity data to distinguish assay-specific artifacts from true structure-activity trends .
- Yield Optimization : Track byproducts via LC-MS to identify competing pathways (e.g., over-alkylation or hydrolysis) .
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